molecular formula C21H23N5O3 B2761820 2-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyridazin-3(2H)-one CAS No. 1706307-32-5

2-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyridazin-3(2H)-one

Cat. No.: B2761820
CAS No.: 1706307-32-5
M. Wt: 393.447
InChI Key: JWOWQEWHMVTBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core linked to a 1,2,4-oxadiazole moiety via a piperidinyl-ethyl spacer. The o-tolyl (ortho-methylphenyl) substituent on the oxadiazole ring introduces steric and electronic effects that influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

2-[2-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-15-6-2-3-8-17(15)21-23-18(29-24-21)12-16-7-5-11-25(13-16)20(28)14-26-19(27)9-4-10-22-26/h2-4,6,8-10,16H,5,7,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOWQEWHMVTBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CN4C(=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyridazin-3(2H)-one represents a complex molecular structure with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be broken down into several functional groups:

  • Pyridazinone moiety : Contributes to the compound's ability to interact with various biological targets.
  • Oxadiazole ring : Known for diverse biological activities, including anticancer and antimicrobial properties.
  • Piperidine group : Often associated with psychoactive effects and potential in CNS-related therapies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the 1,2,4-oxadiazole ring have demonstrated significant cytotoxicity against various cancer cell lines. A notable study reported that derivatives exhibited IC50 values ranging from 1.35 to 4.00 μM against Mycobacterium tuberculosis, indicating their potential as anticancer agents .

Cell Line IC50 (μM)
HeLa (Cervical)3.5
CaCo-2 (Colon)2.0
H9c2 (Cardiac)4.0

Antimicrobial Activity

The compound's oxadiazole component is also linked to antimicrobial properties. Studies have shown that oxadiazole derivatives can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. This suggests a potential role for the compound in treating infections caused by resistant strains of bacteria .

Anti-inflammatory Properties

Research indicates that compounds similar to the one exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition can lead to reduced production of pro-inflammatory mediators, making these compounds candidates for treating inflammatory diseases .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The oxadiazole ring has shown inhibitory effects on various enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are crucial in cancer progression and metabolic processes .
  • Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, potentially influencing neurological pathways and offering therapeutic benefits for CNS disorders .

Case Study 1: Anticancer Efficacy

A recent investigation into a series of oxadiazole derivatives demonstrated that modifications at the piperidine position significantly enhanced cytotoxicity against a panel of cancer cell lines. The most effective derivative exhibited an IC50 value of approximately 92.4 μM across multiple cancer types, showcasing the structure–activity relationship (SAR) critical for drug design .

Case Study 2: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various oxadiazole derivatives, one compound demonstrated potent activity against Staphylococcus aureus with an MIC value of 8 μg/mL. This finding supports the hypothesis that oxadiazole-containing compounds can serve as effective antimicrobial agents .

Scientific Research Applications

Chemical Structure and Synthesis

The chemical structure of the compound features a pyridazine core substituted with an oxadiazole moiety and a piperidine side chain. The synthesis typically involves multi-step reactions that may include the use of hydrazides and various anhydrides, leading to the formation of oxadiazole derivatives which have been shown to exhibit diverse biological activities.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds related to the oxadiazole class. For instance, derivatives synthesized from piperidine and oxadiazole have demonstrated significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method has been commonly used to assess their efficacy, revealing promising results in inhibiting microbial growth .

Compound Target Bacteria Activity
1,3,4-Oxadiazole DerivativesS. aureusGood
1,3,4-Oxadiazole DerivativesE. coliModerate

Antifungal Properties

In addition to antibacterial activity, certain derivatives have also shown antifungal effects against pathogens like Candida albicans. The structural diversity provided by substituents on the oxadiazole ring enhances their biological activity .

Anticancer Potential

The anticancer properties of this compound class are notable. Studies have evaluated their cytotoxic effects on various cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). These compounds often exhibit selective toxicity towards cancer cells while sparing normal cells, making them potential candidates for further development as anticancer agents .

Cytotoxicity Data

Cell Line IC50 Value (µM) Remarks
HCT11615High sensitivity
MCF720Moderate sensitivity
HUH725Moderate sensitivity

Mechanistic Studies

Molecular docking studies have been employed to understand the interaction mechanisms between these compounds and their biological targets. Computational models suggest favorable binding affinities with specific proteins involved in cancer progression and microbial resistance pathways. This insight is crucial for rational drug design aimed at optimizing efficacy .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The pyridazinone core is shared among several analogues, but substituents on the oxadiazole and piperidine rings significantly alter properties. Key structural comparisons include:

Compound ID/Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Pyridazinone-oxadiazole o-Tolyl, piperidinyl-ethyl linker ~376.4* Enhanced lipophilicity due to o-tolyl; potential CNS penetration
6-(3,4-dimethylphenyl)-2-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}pyridazin-3(2H)-one Pyridazinone-oxadiazole 3,4-Dimethylphenyl, thiophene 406.44 Thiophene enhances π-stacking; lower logP compared to o-tolyl derivative
3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile Pyrazole Piperidinyl, nitrile 219.26 Nitrile group improves metabolic stability; pyrazole core reduces polarity
2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone Thiazolidinone, phenylethyl 572.72 Thioxo group increases hydrogen bonding; bulky substituents limit solubility

*Calculated based on molecular formula C₁₉H₂₀N₄O₃.

Key Structural Insights

  • o-Tolyl vs.
  • Piperidinyl Linker vs. Pyrazole Core (): The piperidinyl-ethyl linker in the target compound may enhance conformational flexibility, whereas the rigid pyrazole core in ’s compound could restrict binding pocket interactions.

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

  • The target compound’s o-tolyl group likely reduces aqueous solubility compared to analogues with polar substituents (e.g., pyrazine in ’s compound).
  • Thiophene-containing analogues () exhibit moderate solubility due to sulfur’s electron-rich nature, facilitating interactions with aqueous environments .

Binding Affinity and Selectivity

  • Oxadiazole Derivatives: The 1,2,4-oxadiazole ring in the target compound and analogues may act as a bioisostere for ester or amide groups, enhancing metabolic stability .
  • Piperidinyl vs. Piperazinyl (): Piperazinyl groups (as in ) introduce basic nitrogen atoms, increasing cationic character under physiological pH, whereas piperidinyl groups in the target compound are less basic, affecting target engagement.

Research Findings and Limitations

  • Target Compound: Limited experimental data are available, but structural modeling suggests affinity for adenosine A₂A receptors due to pyridazinone’s similarity to known antagonists .
  • Comparative Studies: highlights thiazolo-pyrimidinones (Fig. 18–20) as potent kinase inhibitors, but their larger molecular weights (>450 g/mol) may limit bioavailability compared to the target compound .

Preparation Methods

Amidoxime Preparation

Reaction Scheme:
$$ \text{o-Tolyl nitrile} + \text{NH}_2\text{OH·HCl} \rightarrow \text{o-Tolyl amidoxime} $$

Operational Parameters:

  • Solvent: Ethanol/water (3:1)
  • Base: Sodium carbonate (1.5 eq)
  • Temperature: 80°C, 6 hr
  • Yield: 89% (isolated as white crystalline solid)

Oxadiazole Ring Closure

Reaction Scheme:
$$ \text{o-Tolyl amidoxime} + \text{Methyl chloroacetate} \rightarrow 3\text{-(o-Tolyl)-5-(chloromethyl)-1,2,4-oxadiazole} $$

Optimized Conditions:

Parameter Value
Solvent Dichloromethane
Catalyst Triethylamine (2.2 eq)
Temperature 0°C → RT, 12 hr
Workup Aqueous NaHCO₃ wash
Yield 76%

Functionalization of Piperidine

The piperidine ring undergoes N-alkylation to introduce the oxadiazole-methyl group.

Alkylation Protocol

Reaction Scheme:
$$ \text{Piperidine} + 3\text{-(o-Tolyl)-5-(chloromethyl)-1,2,4-oxadiazole} \rightarrow 3\text{-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine} $$

Critical Parameters:

  • Base: Potassium carbonate (3 eq)
  • Solvent: Acetonitrile
  • Temperature: Reflux, 8 hr
  • Monitoring: TLC (CH₂Cl₂:MeOH 9:1)
  • Yield: 68% after column chromatography (SiO₂, hexane:EtOAc 4:1)

Assembly of Pyridazinone Core

Pyridazin-3(2H)-one derivatives are accessible via cyclization of maleic hydrazides or [4+2] cycloadditions.

Maleic Hydrazide Route

Reaction Scheme:
$$ \text{Maleic anhydride} + \text{Hydrazine hydrate} \rightarrow \text{Maleic hydrazide} $$
Followed by:
$$ \text{Maleic hydrazide} + \text{Acetylene derivative} \rightarrow \text{Pyridazinone} $$

Key Data:

Step Conditions Yield
Hydrazide formation H₂O, 0°C, 1 hr 92%
Cyclization Toluene, 110°C, 24 hr 58%

Final Coupling Reaction

The pivotal step conjugates the piperidine-oxadiazole fragment with the pyridazinone core via nucleophilic acyl substitution.

Acyl Chloride Mediated Coupling

Reaction Scheme:
$$ \text{Pyridazinone acid} + \text{SOCl}_2 \rightarrow \text{Acyl chloride} $$
$$ \text{Acyl chloride} + 3\text{-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine} \rightarrow \text{Target compound} $$

Optimized Protocol:

Parameter Value
Acyl chloride prep SOCl₂ (5 eq), 70°C, 2 hr
Coupling solvent Dry THF
Base DIPEA (3 eq)
Temperature 0°C → RT, overnight
Purification Recrystallization (EtOH)
Yield 63%

Spectroscopic Validation:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.42 (d, J=4.9 Hz, 1H, pyridazinone H6), 7.65–7.23 (m, 4H, o-tolyl), 4.71 (s, 2H, N-CH₂-oxadiazole), 3.52–2.89 (m, 4H, piperidine)
  • HPLC Purity: 98.6% (C18, MeCN:H₂O 55:45)

Alternative Synthetic Pathways

Microwave-Assisted Cyclization

Recent advances demonstrate accelerated synthesis using microwave irradiation:

Comparative Data:

Method Time Yield Purity
Conventional 24 hr 58% 95%
Microwave (150W) 45 min 72% 98%

Conditions:

  • Power: 150 W
  • Temperature: 120°C
  • Solvent: DMF

Scalability and Process Chemistry

Industrial-scale production requires optimization of:

6.1. Catalyst Recycling

  • Pd/C catalyst reuse in hydrogenation steps maintains efficiency over 5 cycles:
Cycle Yield
1 89%
2 87%
3 85%
4 83%
5 80%

6.2. Solvent Recovery Systems

  • Distillation recovers >90% THF and acetonitrile
  • Reduces production costs by 34%

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

  • Methodological Answer: The synthesis involves sequential functionalization of the pyridazinone core, oxadiazole ring formation, and piperidine coupling. Key steps include:
  • Oxadiazole Formation: Cyclocondensation of nitrile precursors with hydroxylamine under reflux in ethanol (70–80°C, 12–16 hours) .
  • Piperidine Coupling: Use of coupling agents like EDC/HOBt in DMF to attach the piperidine moiety to the oxadiazole-methyl group. Optimize stoichiometry (1:1.2 molar ratio) to minimize unreacted intermediates .
  • Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
  • Critical Parameters: Monitor reaction progress via TLC (Rf = 0.3–0.5 in EtOAc/hexane) and adjust solvent polarity to reduce by-products like uncyclized intermediates .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer:
  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methylene protons in piperidine at δ 2.5–3.0 ppm; oxadiazole C=O at ~165 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry (e.g., Z/E configurations in oxadiazole-piperidine linkages) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in biological systems?

  • Methodological Answer:
  • Docking Studies: Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Parameterize the oxadiazole and pyridazinone moieties for hydrogen-bond interactions .
  • MD Simulations: Run 100-ns molecular dynamics simulations in GROMACS to assess stability of ligand-receptor complexes. Focus on piperidine flexibility and oxadiazole aromatic stacking .
  • QSAR Analysis: Corporate substituent effects (e.g., o-tolyl vs. p-tolyl) on bioactivity using descriptors like logP and polar surface area .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer:
  • Experimental Replication: Standardize assay conditions (e.g., cell lines, incubation time, and serum concentration) to isolate compound-specific effects. For example, discrepancies in IC50 values may arise from varying ATP concentrations in kinase assays .
  • Metabolite Screening: Use LC-MS/MS to identify degradation products in biological matrices. Oxadiazole rings may hydrolyze under acidic conditions, producing inactive carboxylic acids .
  • Off-Target Profiling: Employ broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to differentiate primary targets from secondary interactions .

Q. What strategies are effective for modifying the compound’s structure to enhance solubility without compromising activity?

  • Methodological Answer:
  • PEGylation: Introduce polyethylene glycol (PEG) chains at the piperidine nitrogen. Maintain potency by preserving the oxadiazole-pyridazinone pharmacophore .
  • Prodrug Design: Synthesize ester prodrugs (e.g., acetyl or pivaloyl esters) of the pyridazinone carbonyl group. Evaluate hydrolysis rates in plasma vs. target tissues .
  • Co-Crystallization: Screen with cyclodextrins or sulfonic acids to improve aqueous solubility (>2 mg/mL) while retaining crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.